N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a phenyl group at position 1, an isopropyl group at position 5, and a 2-fluorophenyl carboxamide moiety at position 2. This structure places it within a broader class of 1,2,3-triazole-4-carboxamides, which are notable for their diverse pharmacological properties, including anticancer, antimicrobial, and Wnt/β-catenin pathway modulation . The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common method for triazole formation, followed by carboxamide coupling (General Procedure B, as described in ) . Its structural confirmation is typically achieved through NMR, HRMS, and crystallographic analysis using programs like SHELXL .
Properties
IUPAC Name |
N-(2-fluorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12(2)17-16(18(24)20-15-11-7-6-10-14(15)19)21-22-23(17)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXHABCRUXEGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring. . The specific steps are as follows:
Formation of the Azide: The azide precursor is synthesized by reacting 2-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne derivative in the presence of a copper catalyst to form the triazole ring.
Amidation: The resulting triazole compound is then subjected to amidation with isopropylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer properties. N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide has been investigated for its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound selectively targets cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapies .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as a novel antibiotic .
Agricultural Applications
Pesticidal Activity
In agricultural settings, this compound has been evaluated for its pesticidal properties. Studies have shown that it can effectively control pest populations without harming beneficial insects, making it a potential eco-friendly alternative to synthetic pesticides .
Herbicidal Properties
This compound has also been tested for herbicidal activity against various weed species. Preliminary results suggest that it inhibits the growth of certain weeds by interfering with their metabolic pathways, thus providing a new tool for weed management in crops .
Material Science Applications
Polymer Chemistry
In material science, this compound has been utilized in the development of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. This makes it suitable for applications in coatings and composites where durability is essential .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Inhibits cancer cell proliferation |
| Antimicrobial Agent | Disrupts bacterial cell wall synthesis | |
| Agricultural Science | Pesticide | Controls pest populations |
| Herbicide | Inhibits weed growth | |
| Material Science | Polymer Development | Enhances thermal stability and mechanical properties |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry examined the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of existing chemotherapeutics .
Case Study 2: Pesticidal Effectiveness
In an agricultural trial reported in Pest Management Science, the compound was applied to crops infested with aphids. The results showed a substantial reduction in aphid populations compared to untreated controls, confirming its potential as a safe pesticide alternative .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazole-carboxamides are heavily influenced by substituent variations. Below is a detailed comparison of N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide with structurally analogous compounds:
Key Observations:
Substituent Impact on Activity: Position 1: Aromatic groups (e.g., phenyl, 4-chlorophenyl) enhance planar stacking interactions with biological targets. The 2-fluorophenyl in 3p may reduce metabolic degradation compared to non-halogenated analogs . Amide Group: Electron-withdrawing groups (e.g., 2-fluorophenyl, quinolin-2-yl) improve binding affinity to kinases or receptors involved in cancer pathways .
Biological Activity: Compounds with quinolin-2-yl (3p) or thienopyrimidinyl-oxy phenyl amides exhibit targeted inhibition of Wnt/β-catenin or c-Met pathways, respectively . 5-Amino derivatives () show selective antiproliferative effects, suggesting the amino group enhances DNA intercalation or enzyme inhibition .
Synthesis and Characterization :
- Most analogs are synthesized via CuAAC, yielding high purity (>90% by HPLC) and characterized by NMR and HRMS .
- Crystallographic data for related compounds (e.g., 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) confirm planar triazole cores and intermolecular hydrogen bonding, critical for stability .
Table 2: Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Anticancer Potential: The trifluoromethyl analog () inhibits c-Met with IC₅₀ values in the nanomolar range, while 5-amino derivatives () induce apoptosis in CNS cancer cells (GP = -27.30%) .
- Structural Optimization : Introducing polar groups (e.g., hydroxyethyl in ZIPSEY, ) improves solubility without compromising activity .
- Synthetic Challenges : Bulky substituents at position 5 (e.g., isopropyl) may complicate crystallization, necessitating advanced refinement tools like SHELXL .
Biological Activity
N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, with CAS Number 954816-71-8, is a compound that belongs to the triazole class of compounds. This article reviews its biological activities, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C18H17FN4O
- Molecular Weight : 324.4 g/mol
- Structure : The compound features a triazole ring which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. A study evaluating various 1,2,4-triazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. Although specific data on this compound was not detailed in the sources, similar compounds have shown promising results in inhibiting bacterial growth and reducing microbial load in vitro .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented through various studies. For instance, compounds structurally related to this compound demonstrated a significant reduction in the release of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS). In particular, compounds with similar structural motifs were noted to decrease TNF-α levels by approximately 44–60% at higher concentrations .
Antiproliferative Activity
The antiproliferative activity of triazole derivatives has been evaluated against various cancer cell lines. Compounds with similar configurations have shown promising results in inhibiting cell proliferation in vitro. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells. Although specific data for this compound is limited, it is reasonable to extrapolate potential antiproliferative effects based on the activities of related compounds .
Case Studies
Several studies have examined the biological activities of triazole derivatives:
- Study on Cytokine Release : A study involving new 1,2,4-triazole derivatives indicated that these compounds significantly inhibited the release of TNF-α and IL-6 from PBMCs. The most effective compounds were those that contained specific substituents that enhanced their anti-inflammatory properties .
- Antimicrobial Evaluation : Another research effort focused on the antimicrobial efficacy of various triazole derivatives against common pathogens. The results showed that these compounds could effectively reduce bacterial counts in vitro, suggesting a potential role in treating infections caused by resistant strains .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2-fluorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide, and how is structural confirmation achieved?
- Methodology : Synthesis typically involves a multi-step process:
Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Carboxamide Formation : Condensation of intermediates (e.g., 2-fluoroaniline derivatives with activated carboxylic acids) under reflux in polar aprotic solvents like DMF or DCM .
Purification : Column chromatography or recrystallization to isolate the product.
- Characterization :
- NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
- Mass Spectrometry (HRMS or ESI-MS) for molecular weight validation.
- HPLC for purity assessment (>95% threshold for biological testing) .
Q. What biological assays are commonly used to evaluate this compound's activity?
- Methodology :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using dose-response curves .
- Antimicrobial Testing : Broth microdilution to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with kinetic parameters (Km, Vmax) analyzed .
- Example Data :
| Cell Line/Strain | Assay Type | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| MCF-7 (Breast) | MTT | 12.3 | |
| S. aureus | MIC | 25.0 |
Q. What structural features influence this compound's bioactivity?
- Key Features :
Fluorophenyl Group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
Propan-2-yl Substituent : Modulates steric effects, impacting target binding affinity .
Triazole Core : Facilitates hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .
- SAR Insights : Analog studies show replacing the 2-fluorophenyl group with chlorophenyl reduces anticancer activity by ~40% .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and reproducibility?
- Methodology :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (CuI: 5–20 mol%) to identify optimal conditions .
- Kinetic Monitoring : Use in-situ IR or TLC to track intermediate formation and minimize side reactions .
- Case Study : Increasing reaction temperature from 70°C to 90°C improved yield from 58% to 82% in a CuAAC step .
Q. How should researchers address contradictory bioactivity data across studies?
- Resolution Strategies :
Purity Verification : Re-analyze compounds via HPLC and NMR to rule out impurities (>98% purity required) .
Assay Standardization : Compare protocols for cell culture conditions (e.g., serum concentration, incubation time) .
Target Validation : Use siRNA or CRISPR to confirm target specificity in conflicting studies .
- Example : Discrepancies in IC₅₀ values for HeLa cells (8.2 µM vs. 15.7 µM) were traced to differences in serum-free vs. serum-containing media .
Q. What mechanistic insights exist for this compound's interaction with kinase targets?
- Methodology :
- X-ray Crystallography : Resolve co-crystal structures with kinases (e.g., EGFR) to identify binding modes .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of hydrogen bonds with the triazole ring .
- Key Finding : The fluorophenyl group occupies a hydrophobic pocket in EGFR, while the carboxamide forms a critical hydrogen bond with Lys721 .
Q. How can computational modeling guide the design of more potent analogs?
- Methodology :
Docking Studies (AutoDock Vina) : Screen virtual libraries to predict binding affinities for triazole derivatives .
QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
- Case Study : A QSAR model predicted that replacing propan-2-yl with cyclopropyl would increase kinase inhibition by 1.5-fold, validated experimentally .
Q. What comparative studies exist between this compound and structurally related analogs?
- Methodology :
-
In Vitro/In Vivo Profiling : Compare pharmacokinetics (e.g., half-life, bioavailability) and toxicity (LD₅₀) across analogs .
-
Meta-Analysis : Aggregate data from 10+ studies to identify trends in substituent effects (Table 1) .
Table 1 : Bioactivity Comparison of Structural Analogs
Compound Modification Anticancer IC₅₀ (µM) LogP Reference 2-Fluorophenyl (Parent) 12.3 3.2 4-Chlorophenyl 20.1 3.8 Propan-2-yl → Cyclopropyl 9.8 2.9
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
